1-oxaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
1-oxaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound characterized by a unique structure where an oxetane ring is fused to a cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxaspiro[3.3]heptane-6-carboxylic acid typically involves multiple steps starting from commercially available 3-oxocyclobutane-1-carboxylic acid. The process includes the formation of the spirocyclic structure through a series of reactions such as cyclization and functional group transformations . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthetic routes developed in laboratory settings can be scaled up for industrial applications. The use of cost-effective starting materials and efficient reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-oxaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to new derivatives.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-oxaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-oxaspiro[3.3]heptane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-oxaspiro[3.3]heptane-6-carboxylic acid: Similar in structure but with different functional groups, leading to varied reactivity and applications.
1-aminospiro[3.3]heptane-1,6-dicarboxylic acid: Another spirocyclic compound with distinct properties and uses.
tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A derivative with additional functional groups, offering unique chemical and biological properties.
Uniqueness
1-oxaspiro[3.3]heptane-6-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique reactivity and stability. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions .
Properties
CAS No. |
2731014-69-8 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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